Pridopidine hydrochloride, also known by its developmental code name PL-101, is an investigational drug primarily being developed for the treatment of neurodegenerative disorders, including Huntington's disease and amyotrophic lateral sclerosis. It functions as a selective and potent agonist of the Sigma-1 receptor, a protein involved in various cellular processes crucial for neuronal health and survival. The compound has shown promise in preclinical and clinical studies for its neuroprotective effects and potential to improve motor functions in affected patients .
Pridopidine hydrochloride is synthesized from organic compounds through chemical reactions involving various catalysts and solvents. It is classified as a small molecule drug, specifically targeting the Sigma-1 receptor. This receptor is located at the mitochondria-associated membrane of the endoplasmic reticulum and plays a significant role in regulating intracellular calcium levels, mitochondrial function, and cell survival pathways .
The synthesis of pridopidine hydrochloride involves several steps that optimize yield and purity while minimizing harsh conditions typically associated with earlier methods. The process includes:
Pridopidine hydrochloride has a molecular formula of C₁₅H₂₃ClN₂O₂S, with a molar mass of approximately 281.41 g/mol. The structure features:
The three-dimensional structure can be represented using various modeling tools that visualize the spatial arrangement of atoms within the molecule, emphasizing its interaction with biological targets .
The chemical reactions involved in synthesizing pridopidine hydrochloride include:
Pridopidine exerts its therapeutic effects primarily through selective activation of the Sigma-1 receptor. This mechanism involves:
Pridopidine hydrochloride displays several notable physical and chemical properties:
These properties are essential for determining appropriate formulation strategies for drug delivery systems aimed at maximizing bioavailability .
Pridopidine hydrochloride is currently being investigated for several scientific applications:
Pridopidine hydrochloride is a small molecule compound with the systematic name 4-(3-methanesulfonylphenyl)-1-propylpiperidine hydrochloride. Its molecular formula is C₁₅H₂₃NO₂S·HCl, corresponding to a molecular weight of 317.87 g/mol (monoisotopic mass: 317.1216 g/mol) [5] [9]. The compound features a piperidine ring substituted at the 1-position with an n-propyl chain and at the 4-position with a 3-(methylsulfonyl)phenyl group. This configuration creates a tertiary amine center that forms the hydrochloride salt, enhancing its stability and aqueous solubility [3] [6].
X-ray crystallography studies reveal that pridopidine hydrochloride exists predominantly in a monoclinic crystal system (P2₁/c space group). The piperidine ring adopts a chair conformation, while the phenyl ring and methanesulfonyl group lie in a near-planar arrangement, facilitating optimal receptor interactions. No chiral centers exist, indicating the compound is achiral and does not require stereoisomeric separation [6].
Table 1: Atomic Composition of Pridopidine Hydrochloride
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 15 | Piperidine ring, phenyl, propyl chain |
Hydrogen (H) | 24 | Aliphatic/aromatic hydrogens |
Nitrogen (N) | 1 | Tertiary amine (protonated) |
Oxygen (O) | 2 | Sulfonyl group |
Sulfur (S) | 1 | Methanesulfonyl linker |
Chlorine (Cl) | 1 | Counterion (HCl salt) |
Pridopidine hydrochloride exhibits pH-dependent solubility. It is freely soluble in water (>50 mg/mL at 25°C) and aqueous buffers at pH < 5 due to protonation of the tertiary amine. Solubility decreases significantly in alkaline conditions (pH > 7.5), where the free base predominates [3] [6]. In organic solvents, it demonstrates moderate solubility in ethanol (≈15 mg/mL) and methanol (≈12 mg/mL), but low solubility in apolar solvents like n-hexane (<0.1 mg/mL) [3].
The compound shows solid-state stability under standard storage conditions (25°C/60% RH) for >24 months when protected from light. Accelerated stability studies (40°C/75% RH) indicate <0.5% degradation over 3 months [6]. However, solutions are susceptible to photooxidation under UV light, necessitating protective packaging. The hydrochloride salt form significantly reduces hygroscopicity compared to the free base (water sorption: <0.1% at 80% RH) [6].
Bioavailability studies in rats show oral absorption >60%, with peak plasma concentrations achieved within 1–2 hours. The compound demonstrates moderate plasma protein binding (≈60–70%), facilitating blood-brain barrier penetration. Brain-to-plasma ratios of 0.8–1.2 in rodents confirm CNS accessibility, critical for its neurological targets [2] [7].
Table 2: Physicochemical Properties of Pridopidine Hydrochloride
Property | Value | Method/Notes |
---|---|---|
LogP (partition coeff.) | 2.55 | Predicted, octanol/water [9] |
pKa (amine) | 8.03 ± 0.2 | Potentiometric titration [5] |
Melting point | 218–220°C (dec.) | Differential scanning calorimetry [6] |
Crystal density | 1.28 g/cm³ | X-ray diffraction [6] |
Rotatable bonds | 4 | Computational [9] |
The industrial synthesis of pridopidine hydrochloride follows a multi-step sequence optimized for yield and purity (Patent WO2017015609A1) [3]:
Critical purification involves recrystallization from toluene/n-heptane (4:1) to achieve pharmacopeial purity (>99.9%). The final step controls residual solvents to ICH Q3C limits, particularly tetrahydrofuran (THF) and toluene [3].
Structure-Activity Relationship Insights:
Pharmacokinetics
Pridopidine demonstrates linear kinetics (dose range 22.5–112.5 mg) with a plasma half-life of 10–15 hours in humans, supporting twice-daily dosing [2]. Metabolism occurs primarily via CYP2D6-mediated oxidation, forming inactive hydroxypropyl metabolites excreted renally. Non-CYP2D6 pathways (CYP3A4, CYP2C19) contribute <20% to clearance, minimizing drug interaction risks [9]. The compound exhibits moderate volume of distribution (Vd ≈ 5–8 L/kg), indicating extensive tissue distribution. Absolute oral bioavailability is 30–40% due to first-pass metabolism [2] [9].
Table 3: Pharmacokinetic Parameters of Pridopidine Hydrochloride
Parameter | Preclinical (Rat) | Human (Predicted) |
---|---|---|
Tₘₐₓ (h) | 0.8 ± 0.3 | 1.5–2.0 |
Cₘₐₓ (ng/mL) | 450 ± 80 (60 mg/kg dose) | 120 ± 30 (90 mg dose) |
AUC₀–∞ (h·ng/mL) | 3200 ± 500 | 1100 ± 200 |
Vd (L/kg) | 7.2 ± 1.5 | 5.5 ± 1.0 |
Cl (mL/min/kg) | 8.5 ± 1.2 | 6.0 ± 0.8 |
F (%) | 65 ± 8 | 38 ± 6 |
Pharmacodynamics
Pridopidine acts as a low-affinity dopamine D2 receptor antagonist (Ki ≈ 70–100 nM) and a high-affinity sigma-1 receptor (S1R) agonist (Ki = 70–80 nM) [7] [10]. This dual profile enables state-dependent modulation:
In vivo microdialysis studies in rats show pridopidine (10–60 mg/kg) increases dopamine release by 150–300% in prefrontal cortex but not striatum, explaining its motor stabilization without extrapyramidal effects. At therapeutic doses (45–67.5 mg), it occupies >80% S1R receptors versus <50% D2 receptors, indicating S1R dominates its functional pharmacology [7] [10].
Table 4: Receptor Binding Profile of Pridopidine Hydrochloride
Receptor | Ki (nM) | Functional Activity | Biological Consequence |
---|---|---|---|
Sigma-1 receptor (S1R) | 70–80 | Agonism | Neuroprotection, BDNF release [10] |
Dopamine D2 receptor | 70–100 | Weak antagonism | Motor stabilization [7] |
Dopamine D1 receptor | >10,000 | No activity | - |
Serotonin 5-HT₂ₐ | >5,000 | No activity | - |
Norepinephrine transporter | >10,000 | No activity | - |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7